2-(Ethyl carboxy)-3-methylbutanoic acid

Catalog No.
S1963618
CAS No.
15112-52-4
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethyl carboxy)-3-methylbutanoic acid

CAS Number

15112-52-4

Product Name

2-(Ethyl carboxy)-3-methylbutanoic acid

IUPAC Name

2-ethoxycarbonyl-3-methylbutanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

HIAMVOUYSXARIQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)O

The exact mass of the compound 2-Isopropyl-malonic acid monoethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157563. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Ethyl carboxy)-3-methylbutanoic acid (CAS 15112-52-4), commonly known as monoethyl isopropylmalonate, is a highly versatile, pre-desymmetrized malonic half-ester. Featuring an isopropyl substituent at the alpha carbon alongside one free carboxylic acid and one ethyl ester, it serves as a premium bifunctional building block. This structural asymmetry allows for orthogonal reactivity, enabling chemists to selectively activate the free acid for amidation, esterification, or decarboxylative coupling while preserving the ester linkage. Its primary procurement value lies in its ready-to-use desymmetrized state, which is critical for the directed synthesis of branched active pharmaceutical ingredients (APIs), valine analogs, and complex aliphatic frameworks without the need for upstream protecting-group manipulations or complex hydrolytic desymmetrization [1].

Attempting to substitute this compound with its symmetric counterparts introduces severe process inefficiencies. If isopropylmalonic acid (the fully deprotected diacid) is used, selective mono-activation is nearly impossible, resulting in statistical mixtures of unreacted, mono-reacted, and di-reacted products that require arduous chromatographic separation. Conversely, starting from diethyl isopropylmalonate (the diester) requires a monohydrolysis step. Even under optimized conditions, monohydrolysis of branched malonates rarely achieves perfect selectivity, often capping at 75-85% yield due to over-hydrolysis to the diacid or incomplete conversion. Procuring the pre-desymmetrized 2-(Ethyl carboxy)-3-methylbutanoic acid eliminates these yield penalties, bypasses complex purification steps, and provides absolute regiocontrol for downstream couplings [1].

Elimination of Monohydrolysis Yield Penalties

Procuring the pure half-ester directly bypasses the inherent inefficiencies of generating it in situ from the diester. Standard saponification of diethyl isopropylmalonate typically yields a mixture containing 10-20% of the over-hydrolyzed diacid and 5-10% unreacted diester, limiting the isolated yield of the monoester to approximately 75-85%. By utilizing commercial 2-(Ethyl carboxy)-3-methylbutanoic acid (>95% purity), process chemists achieve a functional 100% availability of the half-ester, eliminating a costly and solvent-intensive purification step [1].

Evidence DimensionIsolated yield of pure half-ester for downstream use
Target Compound Data>95% (Direct procurement availability)
Comparator Or BaselineDiethyl isopropylmalonate (Diester baseline)
Quantified Difference~15-25% higher effective yield by avoiding the monohydrolysis step
ConditionsStandard alkaline monohydrolysis (NaOH in EtOH/H2O) vs. direct use of procured material

Eliminating the monohydrolysis step saves significant time and solvent costs while preventing diacid contamination in sensitive downstream API syntheses.

Absolute Regiocontrol in Bifunctional Coupling

The desymmetrized nature of 2-(Ethyl carboxy)-3-methylbutanoic acid allows for exclusive reaction at the free carboxylic acid. When subjected to standard peptide coupling conditions (e.g., EDC/HOBt with an amine), the monoester yields >98% of the targeted mono-amide mono-ester. In contrast, attempting the same mono-amidation on the fully deprotected isopropylmalonic acid results in a statistical mixture, typically yielding less than 50% of the desired mono-adduct alongside significant di-amide formation. This orthogonal reactivity is essential for linear synthetic sequences .

Evidence DimensionRegioselectivity in mono-amidation
Target Compound Data>98% selectivity for mono-amide
Comparator Or BaselineIsopropylmalonic acid (Diacid)
Quantified Difference>48% improvement in target mono-adduct selectivity
ConditionsStoichiometric amine coupling using standard activating agents (EDC/HOBt)

Absolute regiocontrol prevents the formation of di-substituted impurities, which are often structurally similar and difficult to separate from the desired product.

Modulated Decarboxylation Kinetics for Beta-Keto Ester Synthesis

The presence of the isopropyl group at the alpha position significantly alters the decarboxylation profile of the malonate compared to unbranched analogs. Literature indicates that the rate of decarboxylation of ethyl hydrogen isopropylmalonate differs by a factor of 10 compared to less sterically hindered malonic half-esters when heated in pyridine bases. This modulated, slower kinetic profile prevents thermal runaway and allows for highly controlled decarboxylative Knoevenagel condensations or Masamune-type acylations, leading to higher fidelity in the formation of branched complex targets [1].

Evidence DimensionRelative rate of decarboxylation
Target Compound DataModulated, sterically controlled rate (baseline 1x)
Comparator Or BaselineUnbranched malonic half-esters (e.g., ethyl hydrogen malonate)
Quantified DifferenceFactor of 10 difference in decarboxylation rate
ConditionsDecarboxylation in pyridine near boiling point

Controlled decarboxylation kinetics are critical for scaling up beta-keto ester syntheses without compromising safety or product distribution.

Synthesis of Branched Beta-Keto Esters via Masamune Acylation

Directly leveraging its orthogonal reactivity and controlled decarboxylation kinetics, the monoester is ideal for activation (via CDI or magnesium salts) and coupling with acid chlorides to yield isopropyl-substituted beta-keto esters without the risk of thermal runaway [1].

Development of Valine-Derived Peptidomimetics

The isopropyl malonate core serves as a direct structural precursor for valine-like branched aliphatic chains in medicinal chemistry, where the pre-desymmetrized monoester allows for directional, step-wise building of the peptidomimetic backbone without di-coupling side reactions [1].

Decarboxylative Knoevenagel Condensations

Utilizing its specific thermal decarboxylation profile, this compound is perfectly suited for coupling with aldehydes to yield highly pure, isopropyl-substituted alpha,beta-unsaturated esters used in fragrance and polymer chemistry [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

174.08920892 Da

Monoisotopic Mass

174.08920892 Da

Heavy Atom Count

12

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

15112-52-4

Dates

Last modified: 04-14-2024

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